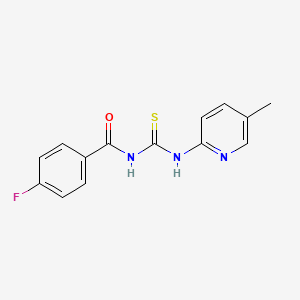

4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a chemical compound with the molecular formula C14H12FN3OS . It has an average mass of 289.328 Da and a monoisotopic mass of 289.068512 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a 5-methylpyridin-2-yl group via a carbamothioyl linkage . The molecule also contains a fluorine atom attached to the benzamide group .Applications De Recherche Scientifique

Cancer Research

4-Fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide and its derivatives have shown significant potential in cancer research. A study highlighted the synthetic benzamide derivative MS-27-275, exhibiting strong antitumor activity in vivo against human tumors. MS-27-275, structurally related to this compound, demonstrated an ability to inhibit histone deacetylase, leading to hyperacetylation of nuclear histones in tumor cell lines and effective growth inhibition of various human tumor cell lines implanted in mice (Saito et al., 1999).

Antibacterial Activity

Compounds structurally similar to this compound have demonstrated antibacterial properties. For example, a study on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide revealed significant antibacterial activity against gram-positive and gram-negative bacteria (Adam et al., 2016).

Neurological Disorders

Research involving serotonin 1A receptors in Alzheimer's disease used a compound structurally analogous to this compound. This compound, used as a molecular imaging probe in PET scans, helped quantify receptor densities in Alzheimer's disease patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Synthetic Chemistry Applications

In synthetic chemistry, related compounds have been used to facilitate various reactions. A study demonstrated the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, indicating the potential of such fluorinated compounds in medicinal chemistry and synthesis (Wang et al., 2009).

Antipathogenic Activity

Several derivatives of this compound have shown promising antipathogenic activity. Acylthioureas derived from similar compounds have been effective against bacterial cells, especially in biofilm formation, suggesting their potential as novel antimicrobial agents (Limban et al., 2011).

Propriétés

IUPAC Name |

4-fluoro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQAIVBJLOFNNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2673194.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2673195.png)

![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)

![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)

![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)